Xanthurenic acid Xanthurenic acid Xanthurenic acid is a quinolinemonocarboxylic acid that is quinoline-2-carboxylic acid substituted by hydroxy groups at C-4 and C-8. It has a role as a metabotropic glutamate receptor agonist, an iron chelator, a vesicular glutamate transport inhibitor and an animal metabolite. It is a quinolinemonocarboxylic acid and a dihydroxyquinoline. It is a conjugate acid of a xanthurenate.
Xanthurenic acid is a natural product found in Charybdis japonica, Procambarus clarkii, and other organisms with data available.
Xanthurenic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 59-00-7
VCID: VC21337570
InChI: InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)
SMILES: C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol

Xanthurenic acid

CAS No.: 59-00-7

Cat. No.: VC21337570

Molecular Formula: C10H7NO4

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Xanthurenic acid - 59-00-7

Specification

CAS No. 59-00-7
Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
IUPAC Name 8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid
Standard InChI InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)
Standard InChI Key FBZONXHGGPHHIY-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O
Canonical SMILES C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O
Melting Point 289 °C

Introduction

Chemical Structure and Properties

Xanthurenic acid, also known as 8-hydroxykynurenic acid, is a quinoline carboxylic acid with the chemical formula C₁₀H₇NO₄ and an average molecular weight of 205.1669 g/mol . Its IUPAC name is 4,8-dihydroxyquinoline-2-carboxylic acid, and it is registered with CAS number 59-00-7 . Structurally, it features a quinoline ring system with hydroxyl groups at positions 4 and 8, along with a carboxylic acid group at position 2, which gives the molecule its acidic properties .

Xanthurenic acid exists in all eukaryotes, from yeast to humans, and is slightly soluble in water . Its chemical structure can be represented in SMILES notation as OC(=O)C1=NC2=C(O)C=CC=C2C(O)=C1 .

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of xanthurenic acid:

PropertyValue
Chemical FormulaC₁₀H₇NO₄
Average Molecular Weight205.1669 g/mol
Monoisotopic Molecular Weight205.037507717 g/mol
Physical StateSolid
SolubilitySlightly soluble in water
ClassificationQuinoline carboxylic acid
IUPAC Name4,8-dihydroxyquinoline-2-carboxylic acid
CAS Registry Number59-00-7

Biosynthesis and Metabolism

Xanthurenic acid is synthesized as part of the kynurenine pathway, which is the major route of tryptophan catabolism in mammals. This pathway is responsible for the degradation of approximately 95% of dietary tryptophan.

Synthetic Pathway

The synthesis of xanthurenic acid begins with the conversion of tryptophan to N-formylkynurenine, catalyzed by either indolamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) . N-formylkynurenine is then converted to kynurenine by formamidase . The pathway branches at kynurenine, with one branch leading to the formation of 3-hydroxykynurenine (3-HK) via kynurenine monooxygenase (KMO) .

Xanthurenic acid is specifically formed from 3-hydroxykynurenine through transamination catalyzed by kynurenine aminotransferase II (KAT II) . This enzymatic conversion has been demonstrated in rat, mouse, and human brain tissue homogenates, as well as with human recombinant KAT II .

Regulation of Synthesis

The formation of xanthurenic acid is regulated by several factors. Research using rat cortical slices has shown that xanthurenic acid biosynthesis can be manipulated experimentally in ways similar to the production of kynurenic acid from kynurenine – including omission of sodium or glucose, exposure to depolarizing conditions, or addition of 2-oxoacids . Additionally, the synthesis of xanthurenic acid appears to be predominantly localized in non-neuronal cells, as evidenced by increased production in quinolinate-lesioned rat striatum .

Biological Distribution

Xanthurenic acid is found in various biological fluids and tissues, with specific distribution patterns that may be relevant to its physiological functions.

Tissue and Fluid Distribution

Xanthurenic acid can be found primarily in blood, feces, and urine, as well as in human epidermis tissue . Within cells, it is primarily located in the membrane compartment .

Brain Distribution

In the central nervous system, xanthurenic acid occurs at micromolar concentrations . Its distribution varies across brain regions, with concentrations ranging from approximately 1 μM in olfactory bulbs and cerebellum to 0.1-0.4 μM in brain regions designated as A9 and A10, which correspond to dopaminergic centers .

Importantly, xanthurenic acid can cross the blood-brain barrier through carrier-mediated transport . Studies using rat cortical slices have demonstrated that newly produced xanthurenic acid is rapidly released into the extracellular compartment, suggesting a potential signaling role .

Molecular Targets and Mechanisms

Xanthurenic acid interacts with several molecular targets, which may explain its diverse biological effects.

Receptor Interactions

Beyond metabotropic glutamate receptors, xanthurenic acid has been reported to interact with a G protein-dependent xanthurenic acid receptor and may also affect glutamate transporters .

Effects on Neurotransmission

Xanthurenic acid may modulate glutamatergic neurotransmission through multiple mechanisms, including inhibition of the vesicular glutamate transporter and activation of Group II metabotropic glutamate receptors .

Electrophysiological studies in rat hippocampal slices have shown that both 3-hydroxykynurenine and xanthurenic acid reduce the slopes of dentate gyrus field excitatory postsynaptic potentials (EPSPs) . Additionally, both compounds reduce the power of gamma-oscillatory activity recorded from the hippocampal CA3 region, suggesting potential roles in attentional and cognitive processes .

Recent research has also implicated xanthurenic acid in dopaminergic neurotransmission. Acute local infusions of xanthurenic acid dose-dependently stimulate dopamine release in the rat prefrontal cortex .

Physiological Functions

The physiological significance of xanthurenic acid is still being elucidated, but several lines of evidence point to important roles in normal brain function.

Neuromodulatory Effects

The distribution of xanthurenic acid in the brain, its release properties, and its interactions with receptors strongly support a signaling and/or neuromodulatory role . By modulating glutamatergic and potentially dopaminergic transmission, xanthurenic acid may influence essential cognitive and behavioral processes.

Studies showing that xanthurenic acid reduces gamma oscillations in the hippocampus suggest potential involvement in attention and information processing . Gamma oscillations are associated with cognitive functions including attention, perception, and memory, suggesting that endogenous xanthurenic acid may play a physiological role in these processes.

Metabolic Functions

Beyond its neuromodulatory effects, xanthurenic acid appears to influence metabolic processes. Research has shown that xanthurenic acid can inhibit hexose phosphorylation at the first step of carbohydrate metabolism . This inhibition is evidenced by decreased levels of fructose-6-phosphate and fructose-1,6-diphosphate in the livers of rats treated with xanthurenic acid .

Pathophysiological Implications

Alterations in xanthurenic acid levels have been associated with several pathological conditions, highlighting its potential significance in disease mechanisms.

Psychiatric Disorders

The kynurenine pathway, including xanthurenic acid, has been implicated in the pathophysiology of psychiatric disorders, particularly schizophrenia . Notably, serum xanthurenic acid levels were found to be significantly reduced in a large cohort of patients with schizophrenia . In patients with first-episode schizophrenia, these levels remained low even after 12 months of antipsychotic medication .

Interestingly, as opposed to other kynurenine metabolites, xanthurenic acid levels were also significantly reduced in first-degree relatives of patients with schizophrenia, suggesting that lowered serum xanthurenic acid might represent a novel trait marker for schizophrenia .

Pharmacological Properties

The pharmacological profile of xanthurenic acid suggests potential therapeutic applications.

Antipsychotic-like Effects

Systemic administration of xanthurenic acid in mice has been shown to produce antipsychotic-like effects in the MK-801-induced model of hyperactivity . This effect required the presence of mGlu2 receptors and was blocked by the preferential mGlu2/3 receptor antagonist LY341495 . These findings suggest that xanthurenic acid might have relevance for the treatment of conditions such as schizophrenia, particularly given the interest in mGlu2 receptors as potential drug targets in this disorder .

Effects on Neural Activity

Both xanthurenic acid and its precursor 3-hydroxykynurenine reduce hippocampal excitatory postsynaptic potentials and gamma oscillations . These effects on neural activity may be relevant for conditions characterized by altered excitatory/inhibitory balance or disrupted neural synchrony.

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